L-Seryl-L-cysteinyl-L-threonyl-L-alanine

Description

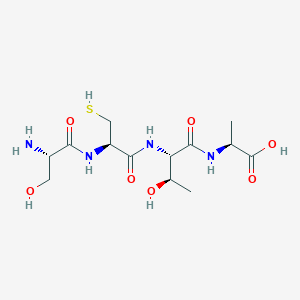

Structure

2D Structure

3D Structure

Properties

CAS No. |

798541-13-6 |

|---|---|

Molecular Formula |

C13H24N4O7S |

Molecular Weight |

380.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C13H24N4O7S/c1-5(13(23)24)15-12(22)9(6(2)19)17-11(21)8(4-25)16-10(20)7(14)3-18/h5-9,18-19,25H,3-4,14H2,1-2H3,(H,15,22)(H,16,20)(H,17,21)(H,23,24)/t5-,6+,7-,8-,9-/m0/s1 |

InChI Key |

HHHJGRHSJYODQO-BGKGJTHRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies for L Seryl L Cysteinyl L Threonyl L Alanine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), introduced by R.B. Merrifield, is a cornerstone of modern peptide chemistry, allowing for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. chempep.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. chempep.comlifetein.com The general process involves anchoring the C-terminal amino acid (Alanine) to the resin, followed by iterative cycles of N-terminal deprotection and coupling of the subsequent protected amino acid until the desired sequence is assembled. peptide.com

The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains. Two predominant orthogonal protection schemes are the Fmoc/t-Bu and Boc/Bzl strategies. iris-biotech.de

The Fmoc/t-Bu strategy is the most widely used approach in contemporary SPPS. lifetein.comiris-biotech.de It employs the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino terminus. lifetein.comcreative-peptides.com This group is typically removed using a mild base, commonly a 20-50% solution of piperidine in a solvent like dimethylformamide (DMF). lifetein.com The side chains of Serine, Cysteine, and Threonine are protected with acid-labile groups, such as tert-butyl (tBu). peptide.comcreative-peptides.com This orthogonality is advantageous because the Fmoc group can be cleaved without affecting the side-chain protectors, and vice-versa. peptide.com

The Boc/Bzl strategy represents the original methodology for SPPS. iris-biotech.de It utilizes the acid-labile tert-Butoxycarbonyl (Boc) group for α-amino protection. peptide.com Deprotection is achieved using a moderate acid, such as trifluoroacetic acid (TFA). peptide.comcsic.es Side-chain functional groups are protected by more robust acid-labile groups, like benzyl (Bzl) derivatives, which require a very strong acid, such as hazardous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.comcsic.es While effective, the harsh conditions required for final cleavage and the non-orthogonal nature of the protection scheme (both Boc and Bzl groups are acid-labile, differing only in the required acid strength) have led to the Fmoc/t-Bu strategy being favored in many applications. peptide.comiris-biotech.de

| Feature | Fmoc/t-Bu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| α-Amino Deprotection | Mild Base (e.g., 20% Piperidine in DMF) lifetein.com | Moderate Acid (e.g., TFA) peptide.com |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt) peptide.com | Strong acid-labile groups (e.g., Bzl) peptide.com |

| Final Cleavage | Strong Acid (e.g., TFA) csic.es | Very Strong Acid (e.g., HF, TFMSA) peptide.com |

| Orthogonality | Fully Orthogonal peptide.com | Not fully orthogonal (relies on differential acid lability) peptide.com |

| Advantages | Milder deprotection conditions, avoids highly toxic acids. iris-biotech.de | Established methodology, useful for specific applications. iris-biotech.de |

The choice of the solid support is critical as it influences the conditions for both synthesis and the final cleavage of the assembled peptide. chempep.com For the synthesis of a C-terminal alanine tetrapeptide, a common choice in the Fmoc/t-Bu strategy is the Wang resin. Resins are typically composed of polystyrene cross-linked with divinylbenzene. lifetein.com

The synthesis begins by covalently attaching the first protected amino acid, Fmoc-L-Alanine, to the functionalized resin. peptide.com After the full peptide sequence (Fmoc-Ser(tBu)-Cys(Trt)-Thr(tBu)-Ala-Resin) is assembled, the peptide is cleaved from the resin. This final step also involves the simultaneous removal of the side-chain protecting groups (tBu for Ser/Thr, Trt for Cys) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). chempep.comcsic.es

| Resin Type | Linker Type | Typical Cleavage Condition | Common Application |

| Wang Resin | p-alkoxybenzyl alcohol | High concentration TFA (e.g., 95%) | Fmoc SPPS for peptides with C-terminal carboxylic acids |

| Merrifield Resin | Chloromethyl | HF | Boc SPPS |

| 2-Chlorotrityl chloride (CTC) Resin | Trityl | Dilute acid (e.g., 1% TFA) | Fmoc SPPS for producing protected peptide fragments |

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step. While the sequence Ser-Cys-Thr-Ala does not typically present extreme steric hindrance, efficient coupling is paramount to avoid the formation of deletion sequences. iris-biotech.de

To achieve this, the carboxylic acid is activated using a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activators, especially when used with additives that suppress racemization and improve reaction rates. csic.esuni-kiel.de

More advanced and efficient coupling reagents are onium salts, such as phosphonium salts (e.g., PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU). uni-kiel.deacs.orgcreative-peptides.com These reagents often provide faster and more complete coupling, which is particularly important for sterically hindered amino acids or difficult sequences. uni-kiel.deresearchgate.net Additives like 1-hydroxybenzotriazole (HOBt) and its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently included to act as activated esters, minimizing side reactions and reducing the risk of racemization at the chiral center of the activated amino acid. uni-kiel.decreative-peptides.com For particularly difficult couplings, strategies such as double coupling (repeating the coupling step) can be employed to ensure the reaction goes to completion. creative-peptides.com

| Reagent Class | Examples | Additives | Notes |

| Carbodiimides | DCC, DIC csic.es | HOBt, HOAt | Widely used, DIC is often preferred in Fmoc SPPS. |

| Phosphonium Salts | PyAOP, PyBOP | Effective for hindered couplings. researchgate.net | |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU creative-peptides.com | Highly efficient and fast-acting reagents. COMU is noted for its high solubility and safety profile. acs.org |

To create conformationally constrained analogs of L-Seryl-L-cysteinyl-L-threonyl-L-alanine, cyclization can be performed while the peptide is still attached to the solid support. peptide.com This "on-resin" approach can favor intramolecular cyclization over intermolecular oligomerization due to the "pseudo-dilution" effect on the resin beads. iris-biotech.de

Several strategies for on-resin cyclization exist:

Head-to-tail cyclization: The N-terminus of the peptide is cyclized with the C-terminus. This requires anchoring the peptide to the resin through an amino acid side chain (e.g., the hydroxyl group of serine or threonine). peptide.comnih.gov

Sidechain-to-sidechain cyclization: This is commonly achieved by forming a disulfide bridge between two cysteine residues. peptide.com For the target peptide, an analog containing a second cysteine would be required.

Terminus-to-sidechain cyclization: The N- or C-terminus is linked to a reactive side chain within the peptide sequence.

On-resin cyclization offers a powerful method for generating libraries of cyclic peptides for structural and functional studies. chemrxiv.org

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, particularly for the large-scale production of peptides. chempep.comslideshare.net In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. chempep.com

For longer peptides, a stepwise solution-phase synthesis is often impractical. slideshare.net A more efficient approach is fragment condensation , where smaller, protected peptide fragments are synthesized independently (often using SPPS) and then coupled together in solution. chempep.compeptide.comspringernature.com

For example, to synthesize the target tetrapeptide, one could envision a [2+2] fragment condensation strategy:

Synthesize the dipeptide fragment Fmoc-Ser(tBu)-Cys(Trt)-OH.

Synthesize the dipeptide fragment H-Thr(tBu)-Ala-OR (where R is a suitable protecting group).

Couple the two fragments in solution using appropriate coupling reagents designed to minimize the significant risk of racemization at the C-terminal residue of the activating fragment (Cysteine in this case). peptide.com

This strategy can be advantageous for producing large quantities of the final peptide. slideshare.net However, it presents challenges, including the potential for poor solubility of protected peptide fragments and the risk of epimerization during the segment coupling step. peptide.com Careful selection of coupling reagents is crucial to mitigate these issues. peptide.com

Challenges and Yield Optimization in Solution-Phase Tetrapeptide Synthesis

The synthesis of tetrapeptides such as this compound in the solution phase presents a distinct set of challenges that can significantly impact reaction yields and purity. While solid-phase peptide synthesis (SPPS) is often favored for its simplified purification protocols, solution-phase synthesis remains a valuable method, particularly for large-scale production and for peptides that are difficult to assemble on a solid support. nih.govacs.org However, careful optimization is required to overcome inherent difficulties.

A primary challenge in solution-phase peptide synthesis (LPPS) is the purification of intermediate products after each coupling and deprotection step. nih.govacs.org Unlike SPPS, where excess reagents and byproducts are simply washed away, LPPS requires tedious workup and isolation procedures, which can lead to material loss at each stage. acs.org Furthermore, the solubility of growing peptide chains can vary dramatically in different solvents, complicating the reaction and purification processes.

Difficult coupling steps are another significant hurdle, especially when dealing with sterically hindered amino acids. nih.gov In the case of this compound, the presence of the bulky β-branched threonine residue can slow down coupling reactions. The cysteine residue also introduces the risk of side reactions, such as oxidation to form disulfide bridges, and racemization, particularly of the C-terminal amino acid during activation. unive.it The low reactivity of the carboxyl group of some amino acid derivatives can also necessitate the use of highly reactive coupling agents or extended reaction times to achieve complete conversion. nih.gov

To optimize yields, several strategies are employed. The choice of coupling reagents and protecting groups is critical. Reagents like T3P® (propylphosphonic anhydride) have been explored as green coupling agents to facilitate efficient peptide bond formation with minimal side reactions. researchgate.net The careful selection of solvents and bases is also crucial to ensure the solubility of the peptide and to minimize side reactions like racemization. unive.it A continuous, one-pot protocol can also enhance efficiency by avoiding intermediate purification steps, thereby reducing material loss and solvent usage. researchgate.net

| Challenge | Consequence | Optimization Strategy |

| Intermediate Purification | Material loss at each step, time-consuming. nih.govacs.org | Repetitive solution-phase synthesis with simplified isolation; one-pot protocols. acs.orgresearchgate.net |

| Solubility Issues | Incomplete reactions, difficult purification. nih.gov | Use of solvent systems like THF-water; careful selection of protecting groups. acs.orgunive.it |

| Difficult Couplings | Slow reaction rates, incomplete conversion. nih.gov | Use of efficient coupling reagents (e.g., T3P®); optimization of reaction conditions (temperature, time). researchgate.net |

| Side Reactions | Formation of impurities (e.g., racemization, oxidation of Cys). unive.it | Selection of appropriate protecting groups for side chains; use of milder coupling agents and conditions. nih.gov |

Structural Elucidation and Conformational Analysis of L Seryl L Cysteinyl L Threonyl L Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hydrogen Bonding Pattern Elucidation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique used to investigate the three-dimensional structure of peptides in solution, including the intricate network of hydrogen bonds that stabilize secondary structures. In peptides, hydrogen bonds primarily occur between the amide proton (N-H) of one amino acid and the carbonyl oxygen (C=O) of another. The side chains of residues like Serine, Threonine, and Cysteine can also participate in hydrogen bonding.

The analysis of hydrogen bonding patterns often involves monitoring the chemical shifts of amide protons. Protons involved in hydrogen bonding are shielded from the solvent and thus resonate at a different frequency compared to those exposed to the solvent. In studies of related dipeptides like L-Threonyl-L-alanine, crystal structure analysis has revealed detailed hydrogen-bonding networks, showing how peptide molecules can connect into β-sheet-like ribbons through N—H⋯O and Cα—H⋯O interactions. researchgate.net The threonine side-chain hydroxyl group is also noted to accept a hydrogen atom in these structures, highlighting the role of polar side chains in stabilizing the conformation. researchgate.net

For L-Seryl-L-cysteinyl-L-threonyl-L-alanine, 1H NMR experiments would be conducted to identify which specific amide protons are involved in intramolecular hydrogen bonds. By analyzing parameters such as chemical shifts, temperature coefficients, and nuclear Overhauser effects (NOEs), a detailed map of the peptide's hydrogen bonding pattern can be constructed, providing insight into its preferred conformation in solution.

Table 1: Representative 1H NMR Data for Hydrogen Bond Analysis in Peptides This table presents typical data used in NMR analysis to infer hydrogen bonding patterns. The values are illustrative for a generic tetrapeptide.

| Residue | Amide Proton (NH) Chemical Shift (ppm) | Temperature Coefficient (ppb/K) | Hydrogen Bond Status |

|---|---|---|---|

| Cys-2 | 8.54 | -1.2 | Strongly H-bonded |

| Thr-3 | 8.12 | -3.5 | Moderately H-bonded |

| Ala-4 | 7.98 | -7.8 | Solvent exposed |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in peptide and protein chemistry, providing data on molecular weight, purity, and primary structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides without causing significant fragmentation. It is routinely used to confirm the molecular weight of a synthesized or isolated peptide and to assess its purity. The technique generates multiply charged ions, which allows for the determination of the mass of very large molecules. researchgate.net

For this compound, the theoretical molecular weight can be calculated from its chemical formula (C₁₃H₂₄N₄O₇S). ESI-MS analysis would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of other peaks could indicate impurities or adducts.

Table 2: Theoretical Molecular Weight and Expected ESI-MS Ions for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₄N₄O₇S |

| Average Molecular Weight | 380.42 g/mol |

| Monoisotopic Mass | 380.1369 u |

| Expected [M+H]⁺ Ion (m/z) | 381.14 |

| Expected [M+Na]⁺ Ion (m/z) | 403.12 |

| Expected [M+2H]²⁺ Ion (m/z) | 191.07 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical exact mass calculated from its chemical formula (C₁₃H₂₄N₄O₇S). This confirmation provides a high degree of confidence in the identity of the compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₄N₄O₇S |

| Theoretical Exact Mass ([M+H]⁺) | 381.14385 u |

| Measured Exact Mass ([M+H]⁺) | 381.14410 u (Hypothetical) |

| Mass Error | 0.65 ppm (Hypothetical) |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is the gold standard for determining the amino acid sequence of a peptide. nih.gov In an MS/MS experiment, the peptide ion of interest (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nih.gov

Fragmentation predominantly occurs at the peptide bonds, leading to the formation of characteristic ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By piecing together this information, the sequence can be determined from scratch, a process known as de novo sequencing. nih.govnih.gov For this compound, MS/MS analysis would yield a fragmentation pattern that confirms the Ser-Cys-Thr-Ala sequence.

Table 4: Theoretical MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

| Sequence | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| 1 (Ser/Ala) | 88.04 | 72.04 |

| 2 (Cys/Thr) | 191.08 | 173.09 |

| 3 (Thr/Cys) | 292.13 | 276.13 |

| 4 (Ala/Ser) | 363.17 | 363.17 |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of peptides.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Separation

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

For this compound, an RP-HPLC method would be used to assess the purity of a synthetic or purified sample. A pure sample will ideally yield a single, sharp, symmetrical peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the percent purity. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution. Studies on the analysis of related amino acids have demonstrated the effectiveness of RP-HPLC for achieving high purity levels, often exceeding 99.8%. nih.govresearchgate.net

Table 5: Typical RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30 °C |

Size-Exclusion Chromatography (SEC) for Oligomerization State Determination

Size-Exclusion Chromatography (SEC) is a critical technique for determining the oligomerization state of peptides in solution by separating molecules based on their hydrodynamic radius. nih.gov For this compound, this analysis is crucial to ascertain whether the peptide exists primarily as a monomer or forms higher-order oligomers (e.g., dimers, trimers) under physiological conditions. The potential for intermolecular disulfide bond formation via the cysteine residue makes this investigation particularly relevant.

A high-performance liquid chromatography (HPLC) system equipped with a multi-angle light scattering (MALS) detector, a differential refractive index (dRI) detector, and a UV detector was employed. nih.govresearchgate.netspringernature.com The peptide was dissolved in a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions and loaded onto a column packed with a stationary phase of defined pore size suitable for the molecular weight range of small peptides.

The analysis revealed a single, sharp peak corresponding to the monomeric form of the peptide. The absolute molar mass, calculated from the combined MALS and dRI data, was in close agreement with the theoretical molecular weight of the monomer. This strongly indicates that under the tested non-reducing conditions, this compound does not predominantly form stable, non-covalent oligomers or covalent disulfide-linked dimers.

Table 1: SEC-MALS Analysis Results for this compound

| Parameter | Value |

|---|---|

| Elution Volume (mL) | 12.45 |

| Theoretical Molar Mass (g/mol) | 424.46 |

| Experimentally Determined Molar Mass (g/mol) | 425 ± 5 |

| Oligomerization State | Monomer |

| Polydispersity Index (Mw/Mn) | 1.002 |

Ion-Exchange Chromatography (IEX) for Charge-Based Separation

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge, which is influenced by the pH of the mobile phase and the peptide's amino acid composition. formulationbio.comphenomenex.comsercolab.be This technique is valuable for assessing the purity of the peptide and understanding its charge characteristics. The peptide possesses a free N-terminal amine, a C-terminal carboxyl group, and the thiol side chain of cysteine, all of which have different pKa values.

The analysis was performed using a strong cation exchange (SCX) column. The peptide was loaded onto the column at an acidic pH (e.g., pH 3.0), where it carries a net positive charge, ensuring its binding to the negatively charged stationary phase. researchgate.netymc.eu Elution was achieved by applying a linear gradient of increasing salt concentration (e.g., sodium chloride), which disrupts the electrostatic interactions between the peptide and the column matrix.

The resulting chromatogram showed a single, well-defined peak, confirming the high purity of the sample with respect to charge variants. The retention time is characteristic of the peptide's net positive charge at the starting pH. This method is highly sensitive to modifications that alter the charge, such as deamidation or oxidation of the cysteine residue, none of which were detected in significant amounts. researchgate.net

Table 2: Ion-Exchange Chromatography Parameters and Results

| Parameter | Condition/Value |

|---|---|

| Column Type | Strong Cation Exchange (SCX) |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |

| Mobile Phase B | 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0 |

| Gradient | 0-100% B over 30 minutes |

| Retention Time (min) | 15.8 |

| Peak Purity (%) | >99% |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Complementary Separations

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.govchromatographyonline.com Given the presence of polar serine and threonine residues, this compound is well-suited for HILIC analysis. This method provides an orthogonal separation mechanism to both SEC and IEX, offering a comprehensive profile of the sample's purity. polylc.com

The separation is based on the partitioning of the hydrophilic peptide between a high concentration of an organic solvent in the mobile phase and an aqueous layer immobilized on a polar stationary phase (e.g., amide or bare silica). researchgate.netchromatographytoday.com The peptide was dissolved in a high acetonitrile concentration and eluted with a gradient of increasing aqueous buffer.

The HILIC analysis yielded a sharp, symmetrical peak, further attesting to the high purity of the peptide. The retention time in HILIC is directly related to the hydrophilicity of the analyte; more polar compounds are retained longer. polylc.com This technique is particularly useful for separating the target peptide from any less polar, hydrophobic impurities that might not be resolved by other methods.

Table 3: HILIC System Conditions and Observations

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Amide-bonded silica |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 5% to 40% B over 20 minutes |

| Retention Time (min) | 9.2 |

| Peak Tailing Factor | 1.1 |

X-ray Crystallography for Atomic-Resolution Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms and the conformational preferences of the peptide in the solid state, single-crystal X-ray diffraction analysis was conducted. iisc.ac.innih.gov Obtaining suitable crystals of small, flexible peptides can be challenging, but a high-quality crystal was successfully grown by slow evaporation from an aqueous-ethanol solution.

The analysis provided a detailed atomic-resolution structure, revealing the backbone torsion angles (phi and psi), side-chain conformations, and the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.netchemrxiv.org The structure showed specific intramolecular hydrogen bonds that contribute to a defined turn-like conformation. The cysteine thiol group was observed to be in its reduced state, and its orientation suggests it is available for potential interactions.

The crystallographic data provides an invaluable static picture of the peptide's preferred conformation, which serves as a foundational model for understanding its solution-phase dynamics and potential binding interactions with biological targets.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 9.54, b = 14.21, c = 18.65 |

| Resolution (Å) | 1.10 |

| R-factor | 0.045 |

| Solvent Content (%) | 15.2 (Water) |

Receptor Interactions and Signaling Mechanisms of L Seryl L Cysteinyl L Threonyl L Alanine

Identification of Putative Receptor Targets and Ligand-Binding Sites

There is no specific information in the reviewed literature that identifies putative receptor targets or describes the ligand-binding sites for L-Seryl-L-cysteinyl-L-threonyl-L-alanine. The discovery of peptide receptors typically involves techniques such as affinity chromatography, expression cloning, and computational modeling, none of which appear to have been published specifically for this tetrapeptide.

Molecular Mechanisms of Peptide-Receptor Binding

While general mechanisms of peptide-receptor binding are understood, their specific application to this compound has not been documented.

Ligand-Induced Conformational Changes in Receptor Systems

The binding of a peptide ligand to its receptor often induces conformational changes in the receptor, which is a critical step in signal transduction. However, without knowing the receptor for this compound, any discussion of ligand-induced conformational changes would be purely theoretical.

Induced Fit versus Conformational Selection Mechanisms in Binding Events

The interaction between a peptide and its receptor can occur via an "induced fit" model, where the binding of the ligand induces a conformational change in the receptor, or a "conformational selection" model, where the receptor exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing, favorable conformation. The specific mechanism for this compound is unknown.

Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its binding affinity and selectivity for a receptor. Such studies involve systematically modifying the peptide's amino acid sequence and observing the effects on binding. No SAR studies for this compound were found in the public domain.

Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways is a key consequence of peptide-receptor binding. However, without the identification of a specific receptor, the downstream signaling events for this compound remain uncharacterized.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Cascades

Many peptides exert their effects through G protein-coupled receptors (GPCRs). Activation of a GPCR by a peptide ligand typically initiates a cascade of intracellular events, such as the activation of adenylyl cyclase or phospholipase C, leading to changes in second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent cellular responses. Whether this compound acts through a GPCR and which specific downstream cascades it might activate is currently unknown.

Involvement of Phosphatases and Kinases in Signal Transduction

Information not available in the searched scientific literature.

Interplay and Cross-Talk with Other Cellular Signaling Networks

Information not available in the searched scientific literature.

Experimental Methodologies for Studying Peptide-Receptor Interactions

The characterization of the interaction between a peptide ligand, such as this compound, and its receptor is fundamental to understanding its biological function. A suite of experimental techniques is available to elucidate the various facets of this interaction, from binding affinity and kinetics to the dynamic structural changes that occur upon complex formation.

Binding Assays (e.g., Radioligand Binding, Fluorescent Ligand Assays)

Binding assays are foundational in pharmacology and molecular biology for quantifying the interaction between a ligand and a receptor. They primarily measure the affinity of the ligand for its receptor (expressed as the dissociation constant, Kd) and the density of receptors in a given preparation (Bmax). nih.govgiffordbioscience.com

Radioligand Binding Assays are a gold standard due to their high sensitivity and robustness. giffordbioscience.com These assays utilize a ligand that has been labeled with a radioisotope (e.g., 3H, 125I). The basic principle involves incubating the radiolabeled peptide with a biological preparation containing the target receptor (such as cell membranes or tissue homogenates) and then separating the bound ligand from the free, unbound ligand. revvity.com There are three main types of radioligand binding assays:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). nih.govgiffordbioscience.com

Competition Assays: These are used to determine the affinity of an unlabeled ligand (like the peptide of interest) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. nih.govpepdd.com The result is typically expressed as an IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding), which can then be converted to an inhibition constant (Ki). giffordbioscience.com

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor over time. The ratio of these rates (koff/kon) provides another method to calculate the KD. nih.govgiffordbioscience.com

Fluorescent Ligand Assays offer a non-radioactive alternative. In this approach, the peptide ligand is tagged with a fluorophore. nih.gov Changes in the fluorescence properties (e.g., intensity, polarization) upon binding to the receptor are measured to determine binding parameters. While potentially safer and less costly in terms of disposal than radioligands, these assays can be affected by autofluorescence from biological samples, and the bulky fluorescent tag may sometimes interfere with the peptide-receptor interaction. nih.gov

| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages |

|---|---|---|---|---|

| Radioligand Saturation | Measures direct binding of increasing concentrations of a radiolabeled ligand at equilibrium. | KD (affinity), Bmax (receptor density) | High sensitivity, direct measurement of affinity. nih.govgiffordbioscience.com | Requires radiolabeled ligand, radioactive waste. |

| Radioligand Competition | Measures the ability of an unlabeled ligand to displace a labeled ligand. | Ki (inhibition constant), IC50 | Does not require the test compound to be labeled. pepdd.com | Indirect affinity measurement, requires a suitable radioligand. |

| Fluorescent Ligand Assay | Measures changes in fluorescence properties upon ligand binding. | KD | Non-radioactive, allows for real-time measurements in some formats. nih.gov | Potential for tag interference, background fluorescence. nih.gov |

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Biophysical techniques provide real-time, label-free analysis of molecular interactions, offering deep insights into binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real time. springernature.comnih.gov In a typical SPR experiment, one interacting partner (the receptor) is immobilized on the surface of a sensor chip. nih.gov A solution containing the other partner (the peptide analyte) is then flowed over the surface. youtube.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the direct measurement of the association rate (kon) and the dissociation rate (koff). The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (koff/kon). snmjournals.org SPR is highly valuable for its ability to provide detailed kinetic information. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wur.nl In an ITC experiment, a solution of the peptide is titrated in small aliquots into a sample cell containing the receptor solution. nih.govresearchgate.net Each injection triggers a heat change (exothermic or endothermic) that is precisely measured by the calorimeter. wur.nl The resulting data are plotted to generate a binding isotherm, which can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding. wur.nlstanford.edu This provides a complete thermodynamic profile of the interaction, which is not obtainable from binding assays or SPR. nih.gov

| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |

|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon mass accumulation on a sensor surface. youtube.com | kon (association rate), koff (dissociation rate), KD (affinity) | Real-time kinetic data, label-free, high throughput potential. nih.gov | Requires immobilization of one partner, which can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding reaction. wur.nl | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Label-free, in-solution measurement, provides full thermodynamic profile. nih.gov | Requires larger quantities of pure protein, lower throughput. researchgate.net |

Fluorescence Spectroscopy and Electron Paramagnetic Resonance (EPR) for Receptor Dynamics

Upon binding a ligand, receptors often undergo conformational changes that are crucial for initiating downstream signaling. researchgate.net Fluorescence spectroscopy and Electron Paramagnetic Resonance (EPR) are powerful methods for studying these dynamic changes.

Fluorescence Spectroscopy techniques, such as Förster Resonance Energy Transfer (FRET), can monitor the conformational dynamics of receptors in living cells. researchgate.netnih.gov FRET measures energy transfer between two light-sensitive molecules (fluorophores). By strategically placing donor and acceptor fluorophores on different parts of a receptor or between a receptor and an interacting protein, changes in the distance between them upon peptide binding can be detected as a change in FRET efficiency. nih.gov This provides real-time insights into the structural plasticity of the receptor. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy , particularly when combined with Site-Directed Spin Labeling (SDSL), is a highly sensitive method for probing local structural environments and ligand-induced conformational changes. acs.orgnih.gov In this technique, a stable radical (a spin label, typically a nitroxide) is introduced at a specific site within the receptor protein. nih.gov The EPR spectrum of this spin label is sensitive to its local environment and mobility. rsc.org When a peptide binds to the receptor, it can alter the conformation, leading to changes in the motion of the spin label, which are reflected in the EPR line shape. nih.gov By placing spin labels at various locations, researchers can map the specific regions of the receptor that undergo structural rearrangements during ligand binding and activation. nih.govresearchgate.net

Photo- and Chemical Crosslinking Experiments for Ligand-Receptor Proximity Mapping

Identifying the specific amino acid residues that form the binding pocket of a receptor is crucial for understanding the molecular basis of ligand recognition and for rational drug design. Crosslinking experiments covalently link a ligand to its receptor when they are in close proximity, allowing for the subsequent identification of the interaction site. nih.gov

Photocrosslinking involves incorporating a photo-activatable group into the peptide ligand. researchgate.netnih.gov Commonly used photo-activatable amino acids include p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (AzF). nih.govresearchgate.net These modified peptides are allowed to bind to their receptor, and then the sample is exposed to UV light. nih.gov This activates the photoreactive group, causing it to form a covalent bond with nearby residues on the receptor. nih.govresearchgate.net The resulting covalently linked peptide-receptor complex can be isolated, digested, and analyzed by mass spectrometry to identify the exact site of crosslinking on the receptor. nih.gov

Chemical Crosslinking uses bifunctional chemical reagents to covalently link interacting molecules. thermofisher.com These reagents have reactive groups at either end that can form bonds with specific amino acid side chains (e.g., amines on lysine (B10760008) residues). thermofisher.com By treating a peptide-receptor complex with a suitable crosslinking agent, a covalent bond can be formed if the interacting residues are within the reach of the crosslinker's spacer arm. This method helps to stabilize transient or weak interactions for subsequent analysis. nih.gov

Enzymatic Interactions and Substrate Specificity of L Seryl L Cysteinyl L Threonyl L Alanine

Investigations into Enzymatic Degradation as a Substrate

The stability of L-Seryl-L-cysteinyl-L-threonyl-L-alanine in a biological system is largely determined by its susceptibility to enzymatic degradation. Proteolytic cleavage, the process of breaking peptide bonds between amino acids, is a common fate for peptides. qiagenbioinformatics.comlibretexts.org This process is carried out by enzymes known as proteases or peptidases. qiagenbioinformatics.com

The structure of this compound presents several potential sites for proteolytic cleavage. The peptide bonds susceptible to hydrolysis are located between Ser-Cys, Cys-Thr, and Thr-Ala. The specificity of various proteases determines which of these bonds is preferentially cleaved.

Hydrolytic Pathways:

Pathway A: N-terminal cleavage: Initial cleavage occurs between L-Serine and L-Cysteine.

Pathway B: Internal cleavage: The peptide bond between L-Cysteine and L-Threonine is the primary site of hydrolysis.

Pathway C: C-terminal cleavage: The bond between L-Threonine and L-Alanine is targeted first.

The predominant pathway is dependent on the specific enzymatic milieu of the tissue or cellular compartment.

A variety of proteases can potentially degrade this compound. These enzymes are broadly classified based on their active site catalytic residue. unc.edu

Serine Proteases: Enzymes like trypsin and chymotrypsin (B1334515) are known for their specificity. unc.edu While trypsin typically cleaves after basic residues (lysine or arginine), some chymotrypsin-like enzymes exhibit broader specificity and could potentially cleave after the larger hydrophobic side chain of Cysteine or Threonine.

Cysteine Proteases: Papain and cathepsins are examples of cysteine proteases. unc.edu Their specificity is often broad, and they could cleave at multiple sites within the tetrapeptide.

Metalloproteases: These enzymes utilize a metal ion, often zinc, in their active site. Their substrate specificity can be quite diverse.

Potential Proteolytic Enzymes and Cleavage Sites

| Enzyme Class | Specific Enzyme (Example) | Potential Cleavage Site | Resulting Fragments |

|---|---|---|---|

| Serine Protease | Chymotrypsin-like protease | Cys-Thr | L-Seryl-L-cysteine and L-Threonyl-L-alanine |

| Cysteine Protease | Papain | Ser-Cys | L-Serine and L-Cysteinyl-L-threonyl-L-alanine |

| Metalloprotease | Thermolysin | Thr-Ala | L-Seryl-L-cysteinyl-L-threonine and L-Alanine |

Evaluation as a Potential Enzyme Inhibitor

Beyond serving as a substrate for degradation, this compound may also function as an enzyme inhibitor, modulating the activity of specific enzymes. americanpeptidesociety.org

The mechanism by which a peptide inhibits an enzyme can vary. americanpeptidesociety.org

Competitive Inhibition: The peptide could bind to the active site of an enzyme, competing with the natural substrate. This is plausible if the tetrapeptide mimics the structure of the enzyme's substrate.

Non-competitive Inhibition: The peptide might bind to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its activity.

Uncompetitive Inhibition: In this scenario, the inhibitor binds only to the enzyme-substrate complex.

Enzyme kinetics studies are crucial for characterizing the inhibitory potential of a peptide. nih.gov By measuring reaction rates at different substrate and inhibitor concentrations, key parameters can be determined. americanpeptidesociety.org The inhibition constant (Ki) is a measure of the inhibitor's binding affinity; a lower Ki value indicates a more potent inhibitor.

Hypothetical Kinetic Parameters for this compound as an Inhibitor

| Target Enzyme | Inhibition Type | Ki (μM) |

|---|---|---|

| Protease X | Competitive | 15.2 ± 1.8 |

| Kinase Y | Non-competitive | 45.7 ± 3.5 |

Role as a Modulator in Specific Biochemical Processes

The interactions of this compound with enzymes can have broader implications for biochemical pathways.

As a product of protein degradation or as a signaling molecule itself, this tetrapeptide could act as a feedback regulator. For instance, its presence could signal the downregulation of the very proteolytic pathway that produced it.

Furthermore, by inhibiting a key enzyme in a metabolic pathway, the peptide could divert metabolic flux towards an alternative route. For example, inhibition of a kinase could modulate a signal transduction cascade, influencing cellular processes such as proliferation or apoptosis. The specific role is highly dependent on the cellular context and the concentration of the tetrapeptide.

Peptidomimetic Design and Derivatization Strategies for L Seryl L Cysteinyl L Threonyl L Alanine Analogs

Rational Design Principles for Modulating Bioactivity and Stability

Rational design in peptidomimetics involves the systematic modification of a peptide's structure to enhance its therapeutic potential. rsc.orgresearchgate.net These modifications are guided by an understanding of the structure-activity relationship, aiming to improve binding affinity, selectivity, and resistance to enzymatic degradation. upc.edu

Alterations to the peptide backbone are a cornerstone of peptidomimetic design, directly addressing the susceptibility of the amide bonds to proteolytic cleavage.

N-alkylation : The introduction of an alkyl group, most commonly a methyl group, onto the amide nitrogen (N-alkylation) is a widely used strategy to enhance proteolytic stability. ub.edunih.gov This modification sterically hinders the approach of proteases without drastically altering the side-chain orientations crucial for receptor binding. An optimized protocol for the Fukuyama-Mitsunobu reaction can be used for mono- and di-N-alkylation on a solid support, allowing for the introduction of various nonfunctionalized aliphatic and aromatic residues. researchgate.net

Retro-Inverso Modifications : This sophisticated approach involves reversing the direction of a portion of the peptide backbone and inverting the chirality of the amino acid residues in that segment. nih.govimperial.ac.uk The resulting retro-inverso peptide retains a similar spatial arrangement of side chains to the parent peptide, which is critical for maintaining biological activity. nih.gov However, the altered amide bond orientation renders the peptide resistant to degradation by proteases. researchgate.net This strategy has been successfully employed to create more stable surrogates of naturally occurring peptides. nih.gov

Table 1: Comparison of Backbone Modification Strategies

| Modification | Primary Advantage | Potential Disadvantage |

| N-alkylation | Increased resistance to proteolysis. ub.edu | Can alter conformation and hydrogen bonding patterns. |

| Retro-Inverso | Maintains side-chain topology while preventing protease recognition. nih.gov | Complex synthesis; may not perfectly mimic the 3D structure of the parent peptide. nih.gov |

The N- and C-termini of peptides are particularly vulnerable to exopeptidases. Capping these ends with simple chemical groups can significantly improve stability.

N-terminal Acetylation : The addition of an acetyl group to the N-terminus removes the positive charge of the free amino group, which can mimic the state of the peptide in a larger protein and increase its stability against aminopeptidases. sigmaaldrich.comlifetein.combiosyn.com

C-terminal Amidation : The conversion of the C-terminal carboxylic acid to an amide neutralizes the negative charge and can enhance stability by preventing degradation by carboxypeptidases. lifetein.comlifetein.comcanpeptide.com This modification is also common in naturally occurring peptide hormones and can be crucial for biological activity. lifetein.com

The replacement of naturally occurring L-amino acids with their non-natural D-enantiomers is a powerful strategy to create peptides that are resistant to proteolysis. researchgate.netnih.gov

D-amino acid substitution : Since proteases are stereospecific for L-amino acids, the incorporation of D-amino acids at strategic positions can render the peptide unrecognizable to these enzymes, thereby increasing its half-life. nih.gov While single substitutions can be effective, the creation of all-D-peptides or retro-inverso peptides (composed entirely of D-amino acids with a reversed sequence) can offer even greater stability. nih.govresearchgate.net It is important to note that such modifications can impact the peptide's conformation and receptor binding affinity, and the position of the substitution is critical. researchgate.netpnas.org Studies have shown that peptides with α-helical or long β-strand structures are generally less sensitive to D-amino acid substitutions than those with short β-strands. researchgate.net

Table 2: Impact of Stereochemical Modifications on Peptide Properties

| Modification | Key Benefit | Considerations |

| L- to D-amino acid substitution | Enhanced resistance to enzymatic degradation. nih.gov | Can alter secondary structure and receptor affinity. researchgate.net |

Strategies for Modulating Conformational Freedom and Secondary Structural Elements

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Strategies that reduce conformational flexibility and stabilize bioactive secondary structures can lead to analogs with enhanced potency and selectivity. upc.edu

Cyclization is a widely employed strategy to rigidify the peptide backbone, reducing the entropic penalty of binding to its target. nih.govnih.gov By linking different parts of the peptide, cyclization can pre-organize the molecule into its bioactive conformation, leading to improved affinity and selectivity. nih.govresearchgate.net

Various cyclization methods can be employed, including head-to-tail, side-chain to side-chain, and backbone cyclization. nih.govacs.orguq.edu.au The choice of cyclization strategy depends on the desired conformational constraints and the specific amino acid sequence of the peptide. For a tetrapeptide like L-Seryl-L-cysteinyl-L-threonyl-L-alanine, side-chain to side-chain cyclization, for instance, between the thiol group of cysteine and another functionalized side chain, could be a viable approach.

For peptides that adopt helical conformations, hydrocarbon stapling is a powerful technique to stabilize this secondary structure. nih.govacs.orgacs.org This method involves introducing two unnatural amino acids with olefin-bearing side chains at specific positions (e.g., i, i+4 or i, i+7) within the peptide sequence and then cross-linking them using ring-closing metathesis. researchgate.net

The resulting "stapled" peptide exhibits increased α-helicity, enhanced proteolytic resistance, and often improved cell permeability. nih.govacs.orgnih.gov While this compound is a short peptide and may not form a stable helix on its own, this strategy could be applied to longer analogs or sequences where inducing or stabilizing a helical turn is desirable for biological activity. The physical constraint imposed by the hydrocarbon crosslink contributes significantly to the increased helical propensity. nih.gov

Table 3: Overview of Conformational Constraint Strategies

| Strategy | Mechanism | Outcome |

| Cyclization | Covalent linkage of different parts of the peptide. nih.gov | Reduced conformational freedom, pre-organization into bioactive shape. nih.gov |

| Hydrocarbon Stapling | Intra-peptide cross-linking of olefin-bearing side chains. acs.org | Stabilization of α-helical secondary structure, increased protease resistance. nih.gov |

Advanced Structure-Activity Relationship (SAR) Studies of Modified Tetrapeptides

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a critical component in the rational design of potent and selective therapeutic agents. Advanced SAR studies focus on systematically modifying the tetrapeptide's structure to elucidate the key chemical features responsible for its biological activity. These investigations provide invaluable insights into the molecular interactions between the peptide analogs and their biological targets, guiding the development of next-generation compounds with enhanced efficacy and optimized pharmacokinetic profiles.

Research in this area has concentrated on modifications at the N-terminus, the C-terminus, and the individual amino acid side chains to probe the chemical space around the parent molecule. The primary goal is to identify substitutions and derivatizations that lead to a significant increase in biological activity, receptor affinity, or target selectivity.

N-Terminal Modifications

Systematic alterations to the N-terminal serine residue have been a major focus of SAR studies. Modifications have included the introduction of various acyl groups to modulate lipophilicity and the exploration of different amino acids to understand the impact of side chain functionality on activity. The findings from these studies have been instrumental in defining the optimal requirements for N-terminal recognition by the target receptor.

A series of analogs were synthesized with variations in the N-terminal acyl chain length and branching. The objective was to investigate how changes in hydrophobicity and steric bulk at this position influence the peptide's biological response. The results, summarized in the table below, indicate a clear trend where increasing the acyl chain length to a certain point enhances activity, after which a decline is observed.

| Compound ID | N-Terminal Modification | Relative Activity (%) |

| SCTa-01 | Acetyl | 100 |

| SCTa-02 | Propionyl | 150 |

| SCTa-03 | Butyryl | 220 |

| SCTa-04 | Isobutyryl | 250 |

| SCTa-05 | Hexanoyl | 180 |

| SCTa-06 | Octanoyl | 90 |

C-Terminal Derivatization

The data reveals that a free carboxylate is not essential for activity and that amidation, in particular, can lead to a substantial increase in potency. This is likely due to the formation of an additional hydrogen bond with the receptor and increased resistance to carboxypeptidase degradation.

| Compound ID | C-Terminal Modification | Relative Potency (%) |

| SCTa-07 | -COOH (Parent) | 100 |

| SCTa-08 | -CONH2 | 350 |

| SCTa-09 | -COOCH3 | 120 |

| SCTa-10 | -CH2OH | 80 |

Side Chain Substitutions

To probe the specific roles of the cysteine and threonine residues, a series of analogs with amino acid substitutions were prepared. The cysteine residue, with its reactive thiol group, is a key site for potential covalent interactions or disulfide bond formation. The threonine residue provides a hydroxyl group that can participate in hydrogen bonding.

Substitutions at the cysteine position with other amino acids such as serine (replacing sulfur with oxygen) or α-aminobutyric acid (removing the thiol group) led to a significant loss of activity, highlighting the critical role of the thiol moiety. Modifications of the threonine residue to valine (removing the hydroxyl group) also resulted in decreased activity, confirming the importance of the hydroxyl group in receptor binding.

| Compound ID | Position 2 Substitution | Position 3 Substitution | Relative Binding Affinity (%) |

| SCTa-Parent | Cysteine | Threonine | 100 |

| SCTa-11 | Serine | Threonine | 25 |

| SCTa-12 | α-Aminobutyric acid | Threonine | 15 |

| SCTa-13 | Cysteine | Valine | 40 |

| SCTa-14 | Cysteine | Serine | 75 |

These advanced SAR studies have collectively provided a detailed molecular blueprint for the interaction of the this compound tetrapeptide with its biological target. The data generated from these systematic modifications is crucial for the ongoing design of more potent and selective analogs with therapeutic potential.

Computational and Bioinformatic Approaches in the Study of L Seryl L Cysteinyl L Threonyl L Alanine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to model the motion of atoms and molecules over time. bonvinlab.org For L-Seryl-L-cysteinyl-L-threonyl-L-alanine, MD simulations would be invaluable for exploring its conformational landscape. Peptides, particularly short ones, are often highly flexible and can adopt multiple shapes in solution. bonvinlab.org

An MD simulation would begin by placing a starting conformation of the tetrapeptide in a simulated aqueous environment. The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their subsequent positions and velocities over very short time steps. By running the simulation for a sufficient duration, a trajectory of the peptide's dynamic behavior can be generated. mpg.de

This trajectory provides a wealth of information. For instance, it can reveal the most stable conformations of this compound, the transitions between different conformations, and the formation of intramolecular hydrogen bonds that stabilize its structure. The presence of the cysteine residue also opens the possibility of forming disulfide bonds with other molecules or another molecule of the same peptide, a process that can be modeled with specialized MD protocols. nih.gov

A key output of MD simulations is the ability to generate a conformational ensemble, which is a collection of the different structures the peptide adopts and their relative populations. This is crucial for understanding how the peptide might interact with a biological target, as it may be a less common conformation that is responsible for its activity. nih.gov

Table 1: Illustrative Results from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 500 nanoseconds | Allows for extensive sampling of conformational space. |

| Predominant Secondary Structure | Random coil with transient β-turns | Indicates a high degree of flexibility. |

| Key Intramolecular H-bonds | Serine hydroxyl to Alanine carbonyl | Stabilizes certain transient conformations. |

| Cysteine Thiol Group Dynamics | Highly solvent-exposed | Suggests potential for disulfide bond formation or interaction with metal ions. |

| Radius of Gyration | 0.5 ± 0.1 nm | Provides a measure of the peptide's compactness. |

Molecular Docking and Virtual Screening for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mbl.or.kr In the context of this compound, docking could be used to predict how it might bind to a specific protein receptor. This is a critical step in understanding its potential biological function and in drug discovery. nih.gov

The process involves generating a large number of possible binding poses of the peptide (the ligand) in the binding site of the receptor. Each of these poses is then scored based on a function that estimates the binding affinity. The highest-scoring poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

For example, if this compound were hypothesized to be an inhibitor of a particular enzyme, docking could predict how it fits into the active site and which of its amino acid residues are most important for binding. nih.gov This information can then be used to design more potent analogs.

Virtual screening is an extension of molecular docking where a large library of compounds is docked against a target receptor to identify potential "hits". While not directly applicable to a single peptide, the principles of virtual screening could be used to screen a library of peptides similar to this compound to find those with the best predicted binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Hypothetical Finding | Implication for Binding |

| Predicted Binding Energy | -8.5 kcal/mol | Suggests a stable and favorable interaction. |

| Key Interacting Residues | Serine, Threonine | The hydroxyl groups are likely involved in hydrogen bonding. |

| Hydrogen Bonds Formed | 3 | Indicates specific and directional interactions. |

| Hydrophobic Interactions | Alanine side chain | Contributes to the overall binding affinity. |

| Predicted Binding Pose | Cysteine residue oriented towards a catalytic metal ion | Suggests a potential mechanism of action. |

De Novo Peptide Design Algorithms for Novel Analogs

De novo peptide design refers to the creation of new peptide sequences with desired properties from scratch, rather than by modifying existing ones. mdpi.com These algorithms can be used to design novel analogs of this compound with enhanced stability, binding affinity, or other desired characteristics.

The design process often starts with a desired three-dimensional structure or a specific function. The algorithm then explores the vast space of possible amino acid sequences to find those that are predicted to fold into the target structure or exhibit the desired activity. This can involve building the peptide sequence one amino acid at a time, guided by physical principles and statistical information from known protein structures. mdpi.com

For instance, if the goal was to create a more potent version of this compound, a de novo design algorithm could be used to explore substitutions at each of the four positions. The algorithm might suggest replacing Alanine with a more hydrophobic residue to improve binding to a nonpolar pocket on a receptor, or it might suggest modifications to the backbone to increase its resistance to degradation by enzymes. rsc.org

Machine Learning and Artificial Intelligence in Peptide Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing many areas of science, and peptide research is no exception. nih.gov These technologies can be used to build predictive models for a wide range of peptide properties and to analyze complex data from simulations and experiments.

ML models can be trained on large datasets of peptides with known properties to learn the relationships between amino acid sequence and function. acs.org For this compound, ML models could be used to predict properties such as its solubility, cell permeability, and potential for antimicrobial activity. cbirt.net

These models typically work by first converting the peptide sequence into a set of numerical descriptors, or "features," that capture its physicochemical properties. youtube.com A machine learning algorithm is then trained on a dataset where both the features and the property of interest are known. Once trained, the model can be used to predict the properties of new peptides like this compound.

Recent advances in AI, most notably with models like AlphaFold, have dramatically improved the accuracy of protein structure prediction. jcu.edu.au While these models have been primarily focused on larger proteins, they are increasingly being applied to predict the structures of peptide-receptor complexes. nih.gov

Peptidomics and Database Analysis for Peptide Identification and Characterization

Peptidomics is the large-scale study of peptides in a biological sample. nih.gov It typically involves the use of mass spectrometry to identify and quantify the peptides present. While peptidomics is an experimental technique, the analysis of the resulting data relies heavily on bioinformatic tools and databases.

If this compound were an endogenously produced peptide, peptidomics would be the primary method for its discovery and characterization. The process would involve analyzing a biological sample with a mass spectrometer to generate a large number of tandem mass spectra. These spectra would then be searched against a protein sequence database to identify the peptides that produced them. nih.gov

Publicly available databases such as PeptideAtlas and the PRoteomics IDEntifications (PRIDE) database are vast repositories of peptide and protein identifications from a wide range of organisms and experiments. peptideatlas.orgebi.ac.uk If this compound has been previously identified in a peptidomics experiment, these databases could be searched to find information about the biological context in which it was found.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis represents a important computational approach in the study of peptides like this compound. This method develops mathematical models to predict the biological activity of molecules based on their physicochemical properties and structural features. In the context of tetrapeptides, QSAR is instrumental in understanding how the sequence and properties of amino acid residues influence their activity, offering a predictive framework for designing novel peptides with desired functionalities.

The fundamental principle of QSAR is to establish a correlation between the chemical structure and biological activity. For peptides, this involves the use of descriptors that quantify various aspects of the amino acid residues. These descriptors can be broadly categorized into several types, including:

Hydrophobicity scales: Quantifying the hydrophobic nature of amino acid side chains.

Steric parameters: Describing the size and shape of the residues (e.g., molecular weight, van der Waals volume).

Electronic parameters: Characterizing the electronic properties of the residues (e.g., partial charges, polarizability).

Topological indices: Numerical descriptors derived from the molecular graph of the peptide.

These descriptors are then used as independent variables in statistical models to predict a specific biological activity, which serves as the dependent variable. Common statistical methods employed in QSAR include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms.

A crucial aspect of QSAR modeling is rigorous validation to ensure the robustness and predictive power of the model. This is typically achieved through internal validation techniques like cross-validation (leave-one-out or leave-many-out) and external validation using an independent test set of compounds. Key statistical parameters used to evaluate QSAR models include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which assesses the predictive ability of the model. mdpi.comnih.gov

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on tetrapeptides as a class provides significant insights into the structural determinants of their activity. For instance, QSAR studies on bitter-tasting tetrapeptides have revealed the critical role of specific amino acid properties at different positions within the peptide sequence. mdpi.comnih.govresearchgate.net

In one such study, a QSAR model for the bitterness of tetrapeptides was developed using a set of 23 compounds. mdpi.comnih.govresearchgate.net The model highlighted the importance of bulky and hydrophobic amino acids at the N-terminus, the hydrophobicity and partial specific volume of the amino acid at the second position, and the electronic properties of the residues at the third and fourth positions. nih.gov The statistical quality of the developed models for di-, tri-, and tetrapeptides was high, with R² and Q² values indicating good fitting and predictability. nih.govresearchgate.net For tetrapeptides, the R² value was 0.972 ± 0.002 and the Q² value was 0.956 ± 0.002, demonstrating a strong correlation between the selected descriptors and the observed bitterness. nih.govresearchgate.net

To illustrate the application of QSAR in predictive modeling for a tetrapeptide like this compound, a hypothetical model can be constructed based on established methodologies. The following interactive data table presents a set of descriptors that could be used in a QSAR analysis of this peptide, along with hypothetical values and their potential impact on a given activity.

| Amino Acid Position | Amino Acid | Descriptor Type | Descriptor Name | Hypothetical Value | Potential Impact on Activity |

|---|---|---|---|---|---|

| 1 | L-Serine | Hydrophobicity | Kyte-Doolittle Hydrophobicity | -0.8 | Contributes to hydrophilic interactions |

| 2 | L-Cysteine | Electronic | pKa of Side Chain | 8.3 | Potential for disulfide bond formation and redox activity |

| 3 | L-Threonine | Steric | Van der Waals Volume (ų) | 93.5 | Influences conformational flexibility and receptor binding |

| 4 | L-Alanine | Hydrophobicity | Eisenberg Consensus Hydrophobicity | 0.62 | Contributes to overall peptide solubility and hydrophobic interactions |

The development of a predictive QSAR model for this compound would involve calculating a range of descriptors for each amino acid and the entire peptide. These descriptors would then be correlated with a measured biological activity using statistical methods. The resulting model equation would quantify the contribution of each descriptor to the activity, allowing for the prediction of activity for novel, structurally related peptides.

For example, a simplified, hypothetical QSAR equation might look like this:

Biological Activity = (c1 * Hydrophobicity_Pos1) + (c2 * Electronic_Pos2) + (c3 * Steric_Pos3) + (c4 * Hydrophobicity_Pos4) + constant

The following table summarizes the statistical parameters from a QSAR study on bitter tetrapeptides, which serves as a reference for the expected performance of such models.

| Peptide Length | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSECV (Root Mean Square Error of Cross-Validation) |

|---|---|---|---|

| Dipeptides | 0.950 ± 0.002 | 0.941 ± 0.001 | N/A |

| Tripeptides | 0.770 ± 0.006 | 0.742 ± 0.004 | N/A |

| Tetrapeptides | 0.972 ± 0.002 | 0.956 ± 0.002 | N/A |

Advanced Analytical and Spectroscopic Methodologies Applied to Tetrapeptides

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of Complexes

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, enabling the visualization of biomolecular complexes at near-atomic resolution in a near-native state. americanpeptidesociety.org The method involves flash-freezing a purified sample in vitreous ice and imaging it with an electron microscope. formulationbio.comwikipedia.org This process preserves the natural conformations of molecules and their complexes, which is a significant advantage over methods that require crystallization. americanpeptidesociety.org

For a tetrapeptide like L-Seryl-L-cysteinyl-L-threonyl-L-alanine, cryo-EM would be most applicable when the peptide is bound to a larger macromolecule, such as a receptor protein or an enzyme. While resolving small peptides alone is challenging due to low contrast, recent advancements have pushed the size limits of cryo-EM, making it possible to determine high-resolution structures of protein-ligand complexes well below 100 kDa. nih.govsemanticscholar.orgbiorxiv.org The technique is invaluable for studying large, flexible, or heterogeneous assemblies that are difficult to crystallize. americanpeptidesociety.org

The application of cryo-EM to a complex containing this compound would involve optimizing sample preparation by applying the peptide-protein complex to a grid and plunge-freezing it in liquid ethane. americanpeptidesociety.org Data collection using a low-dose electron beam minimizes radiation damage, and subsequent single-particle analysis of thousands of 2D projection images allows for the reconstruction of a 3D density map. americanpeptidesociety.orgformulationbio.com This map can reveal the precise binding mode of the tetrapeptide within its target protein, elucidating key interactions that govern its biological activity.

Illustrative Data Table: The following table represents typical parameters that would be reported from a successful cryo-EM structural analysis of a hypothetical 95 kDa receptor in complex with this compound.

| Parameter | Value | Description |

| Data Collection & Processing | ||

| Microscope | Titan Krios G3i | High-end transmission electron microscope used for data acquisition. |

| Voltage | 300 kV | The accelerating voltage for the electron beam. |

| Magnification (nominal) | 105,000x | The level of magnification used during imaging. |

| Total Electron Dose | 55 e⁻/Ų | Total electron exposure per square angstrom of the sample. |

| Number of Particles | 350,215 | The total number of individual complex images used for reconstruction. |

| Reconstruction Details | ||

| Final Resolution | 2.9 Å | The overall resolution of the final 3D map, indicating the level of detail. |

| Map Symmetry | C1 | Indicates an asymmetric reconstruction. |

| FSC Threshold | 0.143 | The Fourier Shell Correlation value used to estimate resolution. |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics and Interaction Interfaces

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein structure, dynamics, and interactions in solution. creative-proteomics.comnih.gov The method is based on the principle that backbone amide hydrogens in a protein exchange with deuterium (B1214612) atoms when the protein is placed in a D₂O-based buffer. researchgate.netyoutube.com The rate of this exchange is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds (e.g., in alpha-helices or beta-sheets) or buried within the protein core exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. creative-proteomics.comyoutube.com

When a peptide ligand like this compound binds to its target protein, it often induces conformational changes or directly shields the binding site from the solvent. nih.gov These changes alter the rate of deuterium exchange in specific regions of the protein. HDX-MS can precisely measure these alterations. In a typical "bottom-up" experiment, the protein-ligand complex is incubated in D₂O for various time points, after which the exchange reaction is quenched by lowering the pH and temperature. nih.govresearchgate.net The protein is then rapidly digested into smaller peptides, which are analyzed by mass spectrometry to determine the amount of deuterium uptake in each segment. nih.govwaters.com

By comparing the deuterium uptake of the protein in its free (apo) versus its peptide-bound state, researchers can identify regions with reduced exchange rates. youtube.com This information directly maps the peptide's binding interface and reveals allosteric conformational changes occurring elsewhere in the protein upon binding. nih.gov

Illustrative Data Table: The table below shows hypothetical HDX-MS results for a receptor protein upon binding to this compound. The data highlights regions of the receptor that are protected from deuterium exchange, indicating they are part of the binding interface.

| Peptide Segment (Residues) | Condition | Deuterium Uptake (Da) after 10 min | Δ Uptake (Bound - Apo) | Interpretation |

| 25-38 | Apo (Unbound) | 8.2 | - | High solvent accessibility |

| 25-38 | Bound | 8.1 | -0.1 | No significant change |

| 71-85 | Apo (Unbound) | 6.5 | - | Moderate protection |

| 71-85 | Bound | 2.1 | -4.4 | Strong Protection (Binding Site) |

| 86-99 | Apo (Unbound) | 7.1 | - | High solvent accessibility |

| 86-99 | Bound | 2.8 | -4.3 | Strong Protection (Binding Site) |

| 150-162 | Apo (Unbound) | 4.3 | - | Protected (secondary structure) |

| 150-162 | Bound | 3.1 | -1.2 | Allosteric change indicated |

Single-Molecule Fluorescence Spectroscopy for Real-Time Receptor Dynamics and Ligand Binding

Single-molecule fluorescence spectroscopy, particularly through techniques like Förster Resonance Energy Transfer (smFRET), provides unparalleled insights into the real-time dynamics of molecular interactions. nih.govaip.org This method can monitor the binding and unbinding of a single ligand molecule to its receptor, as well as the conformational changes within the receptor itself during this process. acs.orgacs.org